
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Overview
Description
“4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is a biochemical used for proteomics research . It has been synthesized as a potent fungicidal agent . It also inhibits the growth of kinetoplastid parasites (Trypanosoma cruzi and Leishmania mexicana) in vitro .
Synthesis Analysis
The synthesis of “this compound” involves several artificial paths and varied physico-chemical factors . The compound was synthesized by fluorination of a novel nitro precursor with [18F]KF in the presence of Kryptofix 222 .Molecular Structure Analysis
The molecular formula of “this compound” is C10H6FN3O3S, with a molecular weight of 267.24 . In the crystal structure, weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds are found .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps . The compound is used to obtain free carbene particles and complexed with transition metals .Scientific Research Applications
Synthesis and Structural Studies
- Coordination Networks and Nonlinear Optical Properties : The hydrothermal synthesis method employing 4-fluoro-N-(1H-tetrazol-5-yl)benzamide among other tetrazolate-yl acylamide tectons with cadmium dichloride resulted in crystalline coordination networks with significant second harmonic generation efficiencies. This study highlights the impact of substituents in tetrazole-yl acylamide tectons on the structural topologies and nonlinear optical properties of the coordination networks (Liao et al., 2013).
Synthesis of Derivatives and Analogs
Synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one Derivatives : The study reports on new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one synthesized by cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. This includes compounds like 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides, highlighting their potential in chemical synthesis (Shlenev et al., 2017).
Synthesis of Fluoro Substituted Sulphonamide Benzothiazole Compounds : A study focusing on synthesizing novel compounds such as 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one, which showed potential for antimicrobial activity. The research underlines the importance of fluoro substitutions in enhancing biodynamic properties (Jagtap et al., 2010).
Applications in Medical Imaging
- Radiosynthesis of Cyclin-Dependent Kinase-2 Inhibitor : A study detailed the radiosynthesis of an 18F-labeled cyclin-dependent kinase-2 inhibitor as a potential radiotracer for molecular imaging in vivo, employing positron emission tomography. This demonstrates the application of fluorine-substituted benzamides in medical imaging (Svensson et al., 2011).
Antimicrobial Activities
- **Synthesis of Thiazole and Thiazolidine Derivatives for Antimicrobial Screening**: Research into synthesizing 5-arylidene derivatives of fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity. These compounds, particularly those with a fluorine atom in the benzoyl group, exhibited enhanced activity against various bacterial and fungal strains, underscoring the potential of fluorine-substituted benzamides in antimicrobial applications (Desai et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
It’s known that thiazole derivatives can modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted melting point of 18581° C .
Result of Action
Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities .
Action Environment
It’s known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antiviral, and antitumor activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate proinflammatory cytokines and pathways related to neurotransmitters such as acetylcholine . These effects can lead to changes in cell function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, with a predicted melting point of 185.81°C and a boiling point of approximately 442.66°C . Long-term studies have shown that thiazole derivatives can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Thiazole derivatives are known to affect metabolic flux and metabolite levels, influencing processes such as energy production and detoxification . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, affecting its localization and activity . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence its activity and function, as it interacts with different biomolecules within the cell . For example, thiazole derivatives have been shown to localize in the nucleus, where they can modulate gene expression and DNA repair processes .
Properties
IUPAC Name |
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O3S/c11-7-3-1-6(2-4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPQIICQNRTBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407370 | |
| Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-05-6 | |
| Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B1366104.png)


![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1366126.png)
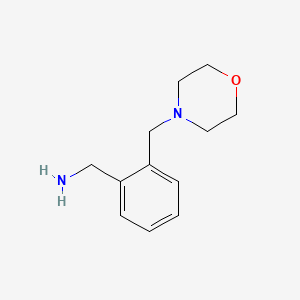
![5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1366136.png)
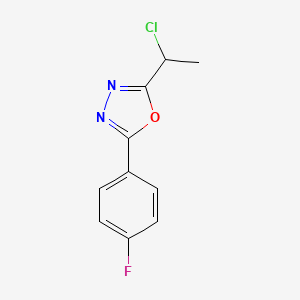
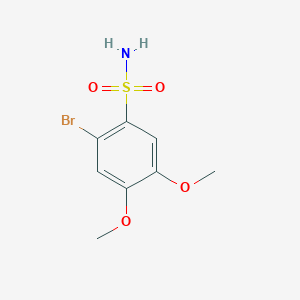
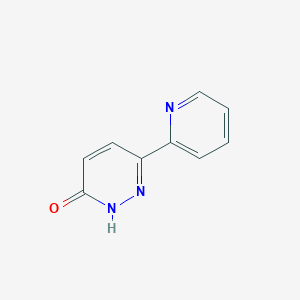
![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)
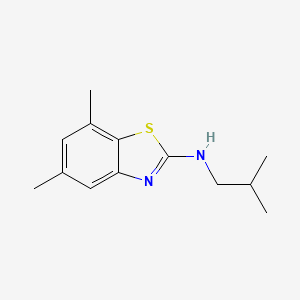
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)
![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)
